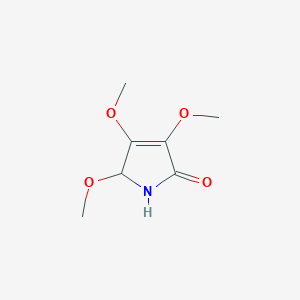
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMA-2 and is a member of the phenethylamine family. It is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its therapeutic effects. It has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemische Und Physiologische Effekte
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied, and its effects are well-documented. However, there are also limitations to using this compound in lab experiments. It can be difficult to obtain, and its effects may vary depending on the dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one. One area of research is the development of more efficient synthesis methods. Another area of research is the study of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one can be synthesized using various methods. The most common method is the condensation of 3,4,5-trimethoxyphenylacetone with hydroxylamine hydrochloride. The resulting product is then reduced using sodium borohydride to obtain 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one. Other methods of synthesis include the use of sodium hydride and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
177087-48-8 |
|---|---|
Produktname |
3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2,3,4-trimethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H11NO4/c1-10-4-5(11-2)7(12-3)8-6(4)9/h7H,1-3H3,(H,8,9) |
InChI-Schlüssel |
IEEDQYSARRUECX-UHFFFAOYSA-N |
SMILES |
COC1C(=C(C(=O)N1)OC)OC |
Kanonische SMILES |
COC1C(=C(C(=O)N1)OC)OC |
Synonyme |
2H-Pyrrol-2-one,1,5-dihydro-3,4,5-trimethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
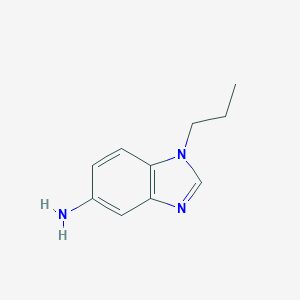
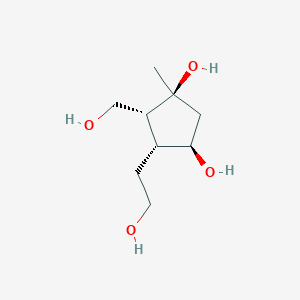
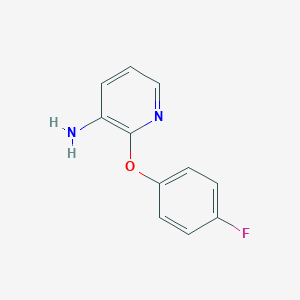
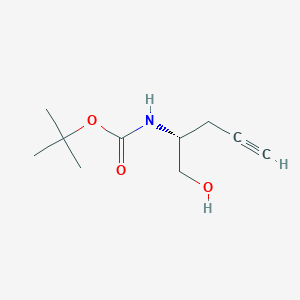
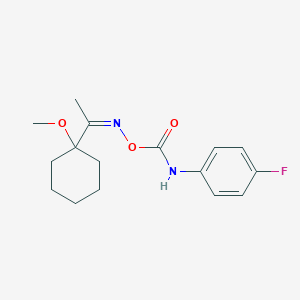
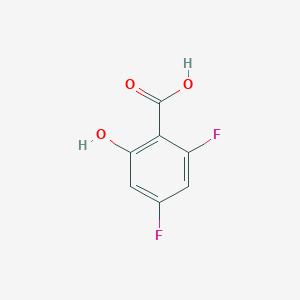
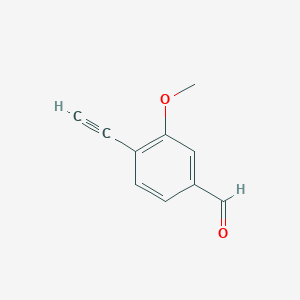
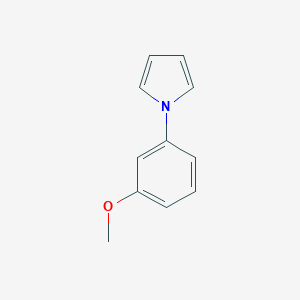
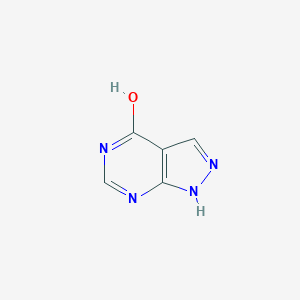
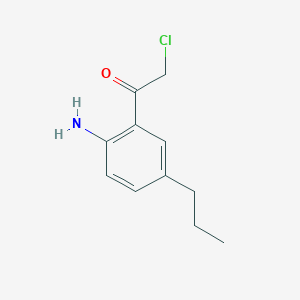
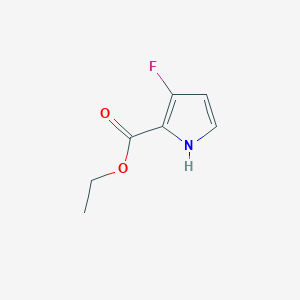
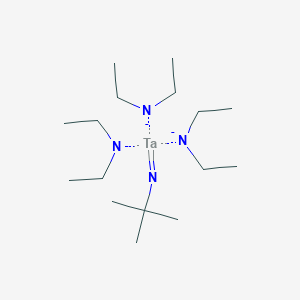
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)